1-[3-(2-Phenylquinolin-4-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one
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Overview
Description
1-(3-(2-Phenylquinolin-4-yl)-4-oxa-1,2-diazaspiro[45]dec-2-en-1-yl)ethanone is a complex organic compound that features a spirocyclic structure with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Phenylquinolin-4-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl aldehyde in the presence of a base.
Spirocyclization: The quinoline derivative undergoes a spirocyclization reaction with a suitable diazo compound to form the spirocyclic structure.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2-Phenylquinolin-4-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
1-(3-(2-Phenylquinolin-4-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting various diseases.
Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(3-(2-Phenylquinolin-4-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl)ethanone involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Shares the quinoline core but lacks the spirocyclic structure.
4-Oxa-1,2-diazaspiro[4.5]decane: Contains the spirocyclic structure but lacks the quinoline moiety.
Uniqueness
1-(3-(2-Phenylquinolin-4-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl)ethanone is unique due to its combination of a quinoline moiety with a spirocyclic structure, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
90074-71-8 |
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Molecular Formula |
C24H23N3O2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-[2-(2-phenylquinolin-4-yl)-1-oxa-3,4-diazaspiro[4.5]dec-2-en-4-yl]ethanone |
InChI |
InChI=1S/C24H23N3O2/c1-17(28)27-24(14-8-3-9-15-24)29-23(26-27)20-16-22(18-10-4-2-5-11-18)25-21-13-7-6-12-19(20)21/h2,4-7,10-13,16H,3,8-9,14-15H2,1H3 |
InChI Key |
HSFVUHFVSNUHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2(CCCCC2)OC(=N1)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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